(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Chiral Resolution Enantiomeric Excess Calcium Salt Crystallization

Procuring racemic 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid introduces costly chiral resolution steps and risks generating inactive diastereomers in downstream drug synthesis. This (R)-enantiomer eliminates that bottleneck, providing absolute stereochemical integrity at the C4 position. - Serves as the stereodefining C3-building block for optically pure β-blockers and β-lactam antibiotics. - Demonstrates exclusive substrate recognition in lipase-mediated biocatalytic transformations. - Optical rotation of +13.4° (c=1, CHCl₃) enables immediate, non-destructive enantiopurity verification upon receipt.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 114746-70-2
Cat. No. B050462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
CAS114746-70-2
Synonyms1,3-Dioxolane-4-carboxylicacid,2,2-dimethyl-,(4R)-(9CI)
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C(=O)O)C
InChIInChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1
InChIKeyOZPFVBLDYBXHAF-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid


(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (CAS 114746-70-2) is a chiral C3-synthon belonging to the 1,3-dioxolane-4-carboxylic acid class, widely employed as an enantiomerically pure building block in asymmetric organic synthesis [1]. It features an isopropylidene-protected glycerol backbone with a terminal carboxylic acid, enabling orthogonal functionalization while maintaining stereochemical integrity at the C4 position . The compound is commercially available as the free acid, typically in purities ≥97%, and serves as a key intermediate in the preparation of chiral drugs, monosaccharide derivatives, and biologically active molecules [1].

Why Generic Substitution Fails for the (R)-Enantiomer


Generic substitution of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with its racemate (CAS 5736-06-1) or the (S)-enantiomer (CAS 102045-96-5) fails fundamentally due to strict stereochemical requirements in downstream applications [1]. The R-configuration at the C4 position dictates the absolute stereochemical outcome of subsequent transformations—particularly in the synthesis of chiral drugs such as β-blockers and optically pure β-lactam antibiotics where the (R)-enantiomer serves as the stereodefining C3-building block [1]. Enzymatic hydrolysis studies demonstrate that the two enantiomers exhibit dramatically divergent substrate recognition by lipases and esterases, making the (R)-enantiomer the exclusive viable substrate for certain biocatalytic transformations [2]. Furthermore, procurement of racemic mixtures necessitates costly and time-consuming chiral resolution steps, which typical analytical specifications alone cannot circumvent.

Evidence: (R)-Enantiomer vs. Alternatives


Enantiomeric Excess Upgrade by Calcium Crystallization

The calcium salt of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can be obtained with enantiomeric excess exceeding 98% following crystallization, starting from non-racemic mixtures containing only 76-82% ee in the R-form. In one representative example, a starting sodium carboxylate with 76% ee (R-form) yielded calcium salt crystals with >98% ee (R-form) after crystallization [1]. This demonstrates that the (R)-enantiomer, when procured as the free acid or its sodium/calcium salt, can be readily upgraded to near-optical purity via simple recrystallization, whereas the racemate offers no such upgradability without prior chiral resolution.

Chiral Resolution Enantiomeric Excess Calcium Salt Crystallization

Hydrolysis Yield Advantage from Methyl Ester

(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is synthesized from its methyl ester (CAS 52373-72-5) via lithium hydroxide-mediated hydrolysis in THF/water at 0°C, affording the free acid in 97% isolated yield after acidification to pH=2 with H₃PO₄ and ethyl acetate extraction . This high-yielding, chromatography-free procedure contrasts sharply with alternative hydrolysis methods for related dioxolane esters, which may require chromatographic purification or result in lower yields due to competitive ring-opening under harsher conditions.

Hydrolysis Yield Lithium Hydroxide Chiral Building Block

Optical Rotation for Enantiopurity QC

The (R)-enantiomer of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exhibits a specific optical rotation of [α]²⁰_D = +13.4° (c=1, CHCl₃), as reported in the primary chiral resolution patent [1]. This chiroptical property is absent in the racemate (optical rotation = 0°) and is opposite in sign for the (S)-enantiomer. The availability of a well-defined specific rotation provides a rapid, non-destructive quality control metric to confirm enantiomeric identity and approximate enantiopurity upon receipt, prior to costly downstream reactions.

Specific Rotation Polarimetry Quality Control

Enantiomer-Specific Synthetic Routes

The (R)-enantiomer (CAS 114746-70-2) and (S)-enantiomer (CAS 102045-96-5) of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid are not interchangeable in asymmetric synthesis. The (R)-enantiomer serves as a key precursor for β-blockers and optically pure β-lactam antibiotics, whereas the (S)-enantiomer is preferentially utilized in the synthesis of D-biotin and related natural products [1]. This divergence is a consequence of the absolute stereochemical requirement of downstream enzymatic or receptor-mediated steps; using the incorrect enantiomer yields the biologically inactive or even antagonistic stereoisomer.

β-Blocker Synthesis Chiral C3-Synthon Stereochemical Fidelity

Purity Specification vs. Generic Grade

Commercially sourced (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is routinely available with purity ≥97% , whereas generic racemic 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is frequently offered only at 95% purity [1]. This 2% absolute purity difference, combined with the absence of the incorrect enantiomer, translates to a significantly lower impurity burden in subsequent coupling reactions.

Purity Chemical Procurement Quality Grade

Zinc Salt Crystallization Chiral Upgrade

Using zinc chloride as the crystallization agent, crude sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate containing 79% ee (R-form) was upgraded to zinc salt crystals with 99% ee (R-form) in a single crystallization from methanol/ethyl acetate [1]. This demonstrates that the (R)-enantiomer—even when procured in moderately enriched form—can be economically refined to near-optical purity using inexpensive inorganic salts, a property not shared by the racemate.

Zinc Salt Crystallization Chiral Upgrade Process Chemistry

Procurement Scenarios for (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid


Asymmetric Synthesis of β-Blockers & β-Lactams

The (R)-enantiomer serves as the stereodefining C3-building block for the preparation of optically pure β-blockers and β-lactam antibiotics [1]. The 97% hydrolytic yield from its methyl ester and the ability to verify enantiopurity via specific rotation (+13.4°) ensure that the correct stereochemical configuration is maintained throughout multi-step synthesis, eliminating the risk of generating the inactive (S)-diastereomer.

Monosaccharide Derivative Synthesis

Both (R)- and (S)-enantiomers are valuable C3-synthons for constructing monosaccharides and their derivatives; however, the (R)-enantiomer specifically enables access to D-series carbohydrates [1]. Procurement of CAS 114746-70-2 rather than the racemate obviates the need for chiral resolution steps, which, as demonstrated in US 5,164,519, require multiple crystallizations to achieve >98% ee from non-racemic mixtures [1].

High-Enantiopurity Biocatalytic Transformations

Enzymatic enantioselective hydrolysis studies show that 2,2-dimethyl-1,3-dioxolane-4-carboxylic esters exhibit strong stereochemical discrimination by lipases [2]. The (R)-enantiomer is the preferred substrate for certain lipase-mediated resolutions, making CAS 114746-70-2 the appropriate starting material for developing biocatalytic routes to chiral intermediates. Use of racemate would result in incomplete conversion and reduced enantioselectivity.

Polarimetric QC Verification

The specific optical rotation of +13.4° (c=1, CHCl₃) provides a rapid, non-destructive identity test upon receipt [1]. This enables procurement managers to verify that the correct enantiomer (not racemate or S-enantiomer) has been shipped before committing valuable synthetic intermediates and personnel time. This QC metric is unique to the enantiopure form; racemate gives 0° rotation, offering no such verification capability.

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